molecular formula C15H20BrN3O3 B1293431 Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 1017782-72-7

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B1293431
CAS No.: 1017782-72-7
M. Wt: 370.24 g/mol
InChI Key: PPPSYWHMMPGYHY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a piperazine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with piperazine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate is unique due to the presence of the bromopyridine moiety, which imparts specific reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals .

Biological Activity

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology based on diverse research findings.

  • Molecular Formula : C15H20BrN3O3
  • Molecular Weight : 366.25 g/mol
  • CAS Number : 1017782-72-7

The compound contains a piperazine core substituted with a tert-butyl group and a brominated pyridine moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with brominated pyridine carboxylic acids. The process often utilizes coupling agents and may require purification steps such as recrystallization or chromatography to isolate the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring piperazine and pyridine derivatives. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study reported that a similar piperazine derivative exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin in FaDu hypopharyngeal tumor cells, suggesting that structural modifications can significantly impact biological efficacy .

Antimicrobial Properties

Piperazine derivatives have also been investigated for their antimicrobial properties. Compounds with brominated pyridine moieties have shown activity against both gram-positive and gram-negative bacteria. The presence of halogens like bromine is believed to enhance membrane permeability, facilitating bacterial cell disruption.

Research Findings : In one study, compounds structurally related to this compound displayed significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression and bacterial growth. The piperazine ring is known for its ability to mimic neurotransmitters and interact with receptors in the central nervous system, potentially leading to neuropharmacological effects.

Data Tables

Property Value
Molecular FormulaC15H20BrN3O3
Molecular Weight366.25 g/mol
CAS Number1017782-72-7
SolubilitySoluble in organic solvents
Biological Activity Effect Reference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
NeuropharmacologicalPotential receptor interaction

Properties

IUPAC Name

tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-6-4-18(5-7-19)13(20)11-8-12(16)10-17-9-11/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPSYWHMMPGYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143893
Record name 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-72-7
Record name 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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